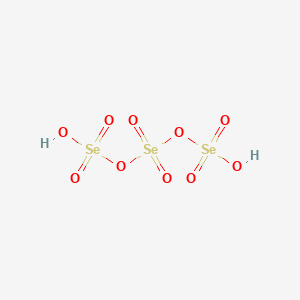
Potassium;rubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium and rubidium are both alkali metals found in Group 1 of the periodic table. Potassium, with the symbol K and atomic number 19, is essential for both plant and animal life. Rubidium, symbolized as Rb with atomic number 37, is a soft, silvery-white metallic element. Both elements share similar chemical properties due to their single valence electron, making them highly reactive, especially with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium and rubidium can be extracted from their respective ores through various methods. For rubidium, the extraction methods include complex salt precipitation, solvent extraction, and ion exchange processes. For instance, rubidium can be extracted from brine using the ammonium phosphomolybdate complex salt precipitation process . Potassium is typically extracted from minerals like sylvite and carnallite through electrolysis or reduction processes .
Industrial Production Methods: The industrial production of rubidium involves the metallothermic reduction process, where calcium is used to reduce rubidium chloride or carbonate . Potassium is produced by sodium reduction of molten potassium chloride at high temperatures .
Chemical Reactions Analysis
Types of Reactions: Both potassium and rubidium undergo similar types of reactions, including oxidation, reduction, and substitution. They react vigorously with water to form their respective hydroxides and hydrogen gas: [ 2K(s) + 2H_2O(l) \rightarrow 2KOH(aq) + H_2(g) ] [ 2Rb(s) + 2H_2O(l) \rightarrow 2RbOH(aq) + H_2(g) ] .
Common Reagents and Conditions: Common reagents for reactions involving potassium and rubidium include halogens, oxygen, and acids. For example, rubidium reacts with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .
Major Products Formed: The major products formed from these reactions include potassium hydroxide (KOH), rubidium hydroxide (RbOH), and various halides like potassium chloride (KCl) and rubidium chloride (RbCl) .
Scientific Research Applications
Potassium and rubidium have diverse applications in scientific research. Rubidium is used in the development of potassium ion channels, special types of glass, and superoxide production . It also has applications in electronics, telecommunications, optical and laser technology, and biomedical research . Potassium is crucial in agriculture as a fertilizer and is used in the manufacture of explosives, soaps, and detergents .
Mechanism of Action
Rubidium and potassium ions participate in the sodium-potassium ion exchange pumps present in cell membranes. This mechanism is crucial for maintaining cellular function and homeostasis. Rubidium-82, a radioactive isotope, is used in Positron Emission Tomography (PET) imaging due to its similarity to potassium ions in biochemical behavior .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium and rubidium include other alkali metals like lithium, sodium, and cesium. These elements share similar chemical properties due to their single valence electron.
Uniqueness: Rubidium is more reactive than potassium and has unique applications in high-precision technology, such as quantum mechanics-based computing devices . Potassium, on the other hand, is more abundant and widely used in agriculture and industry .
By understanding the properties, reactions, and applications of potassium and rubidium, researchers can harness their unique characteristics for various scientific and industrial purposes.
Properties
CAS No. |
12333-39-0 |
|---|---|
Molecular Formula |
KRb |
Molecular Weight |
124.566 g/mol |
IUPAC Name |
potassium;rubidium |
InChI |
InChI=1S/K.Rb |
InChI Key |
ZDCPCNYMFTYBBX-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


